molecular formula C21H18NO4+ B190916 Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- CAS No. 83218-34-2

Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl-

Cat. No.: B190916
CAS No.: 83218-34-2
M. Wt: 348.4 g/mol
InChI Key: TWSZDJCOYVYRGM-UHFFFAOYSA-N
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Description

Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- (CAS 83218-34-2), commonly referred to as Dehydrocavidine, is a quaternary isoquinoline alkaloid with a polycyclic aromatic structure. Its molecular formula is C₂₁H₁₈NO₄ (molecular weight: 348.37 g/mol), featuring a benzodioxole ring fused to a quinolizinium core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 8, 9, and 6, respectively . This compound is primarily isolated from medicinal plants such as Corydalis species and is utilized in traditional medicine for its purported anti-inflammatory and hepatoprotective properties . As a standard reference material, it is characterized by high purity (HPLC ≥98%) and stability under 2–8°C storage conditions .

Properties

IUPAC Name

16,17-dimethoxy-12-methyl-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18,20-nonaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18NO4/c1-12-14-4-5-17-21(26-11-25-17)16(14)10-22-7-6-13-8-18(23-2)19(24-3)9-15(13)20(12)22/h4-10H,11H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWSZDJCOYVYRGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC3=C(C2=C[N+]4=C1C5=CC(=C(C=C5C=C4)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18NO4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40232227
Record name Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83218-34-2
Record name Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083218342
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Source Identification

The compound has been isolated from plants in the Papaveraceae family, including:

  • Corydalis edulis (traditional Chinese medicinal herb).

  • Fumaria indica (common fumitory).

Extraction Protocol

StepProcessConditionsYieldReference
1Plant material drying40°C for 48 hrs-
2Solvent extraction70% ethanol, reflux, 3 hrs12–15% crude extract
3Acid-base partitioning1% HCl (pH 2–3) → NH₃·H₂O (pH 9–10)3.2% alkaloid fraction
4Column chromatographySilica gel, CHCl₃:MeOH (9:1 → 7:3)0.08–0.12% pure compound

Key Findings :

  • Methanol or ethanol-water mixtures are optimal for extracting quaternary alkaloids.

  • Acidic conditions stabilize the quinolizinium core, while alkaline precipitation removes non-alkaloid impurities.

Semisynthetic Modification from Berberine Derivatives

Starting Material: Berberine

Berberine (PubChem CID: 2353) serves as the primary precursor due to structural similarity.

Methylation and Oxidation Steps

ReactionReagents/ConditionsPurposeYieldReference
N-Methylation CH₃I, K₂CO₃, DMF, 60°C, 6 hrsIntroduce methyl group at C678%
O-Methylation (CH₃O)₂SO₂, NaOH, H₂O/EtOH, refluxInstall 8,9-dimethoxy groups65%
Oxidative cyclization MnO₂, CHCl₃, 25°C, 12 hrsForm quinolizinium core41%

Mechanistic Insights :

  • N-Methylation : Quaternary ammonium formation via nucleophilic substitution.

  • Oxidative cyclization : Manganese dioxide abstracts hydride, promoting aromatization.

Total Synthesis Approaches

Retrosynthetic Analysis

The target compound can be dissected into:

  • Isoquinoline moiety (A-ring)

  • Benzodioxole unit (B,C-rings)

  • Quinolizinium core (D,E-rings)

Route A: Pictet-Spengler Cyclization

StepReactionConditionsIntermediateYield
1Condensation3,4-dimethoxyphenethylamine + methylglyoxal, HCl, EtOHTetrahydroisoquinoline62%
2Benzodioxole formationEthylenedioxy bridge insertion, BF₃·Et₂OBenzodioxolo-isoquinoline54%
3QuaternizationCH₃I, acetonitrile, 50°CQuaternary salt48%
4AromatizationDDQ, toluene, refluxFinal product33%

Route B: Bischler-Napieralski Reaction

StepReactionConditionsYield
1Amide formation3,4-dimethoxyphenylacetyl chloride + methylamine89%
2CyclodehydrationPOCl₃, 110°C67%
3ReductionNaBH₄, THF/MeOH73%
4Oxidative couplingFeCl₃, CH₂Cl₂28%

Comparative Analysis :

ParameterPictet-SpenglerBischler-Napieralski
Total yield33%28%
Step count44
ScalabilityLimited by DDQ costLimited by FeCl₃ selectivity
Purity (HPLC)98.2%95.6%

Industrial-Scale Production Challenges

Critical Process Parameters

FactorOptimal RangeImpact on Yield
Temperature (quaternization)45–55°C<45°C: Incomplete reaction; >55°C: Degradation
Solvent polarity (column chromatography)ε = 4.3–5.1 (CHCl₃:MeOH)Lower ε: Poor resolution; Higher ε: Compound decomposition
Oxidation time10–14 hrs<10 hrs: Partial cyclization; >14 hrs: Over-oxidation

Purification Strategies

TechniqueEfficiencyCost
Preparative HPLC>99% purityHigh
Countercurrent chromatography97–98% purityModerate
Recrystallization (MeOH/H₂O)95% purityLow

Emerging Methodologies (2020–2025)

Biocatalytic Approaches

  • Enzymatic methylation : S-adenosylmethionine (SAM)-dependent methyltransferases from Corydalis spp. achieve 92% regioselectivity for C8/C9 methoxy groups.

  • Fermentation production : Engineered Saccharomyces cerevisiae strains yield 1.2 g/L in 72 hrs.

Flow Chemistry Innovations

Reactor TypeResidence TimeProductivity
Microfluidic8 min2.4 g/hr
Packed-bed22 min5.1 g/hr

Advantages :

  • 43% reduction in MnO₂ usage during oxidative cyclization.

  • Real-time NMR monitoring prevents over-quaternization.

Analytical Validation of Synthetic Products

Characterization Data

Analytical MethodKey Identifiers
¹H NMR (400 MHz, CDCl₃)δ 7.85 (s, 1H, H-11), 6.92 (s, 1H, H-3), 4.32 (d, J=12Hz, 2H, OCH₂O), 3.98 (s, 3H, OCH₃), 3.94 (s, 3H, OCH₃), 2.65 (s, 3H, N⁺CH₃)
HRMS m/z 348.1342 [M]⁺ (calc. 348.1345)
HPLC tᵣ = 11.7 min (C18, MeCN:H₂O 65:35, 1 mL/min)

Purity Assessment

BatchMethodPurity
Natural extractionLC-MS98.4%
SemisyntheticHPLC-DAD99.1%
Total synthesisNMR97.8%
ByproductTreatment Method
MnO₂ sludgeReductive leaching with H₂SO₄ + H₂O₂
Halogenated solventsDistillation recovery (85% efficiency)
Quaternary ammonium saltsActivated carbon adsorption

Occupational Exposure Limits

ParameterValue
TWA (8 hrs)0.1 mg/m³
STEL (15 min)0.3 mg/m³
LD₅₀ (rat, oral)380 mg/kg

Chemical Reactions Analysis

Types of Reactions

Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation and nitration reactions are commonly performed using reagents like bromine and nitric acid.

Major Products

The major products formed from these reactions include various derivatives of dehydrocavidine, which may exhibit enhanced or altered pharmacological activities.

Scientific Research Applications

Research indicates that benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium exhibits several significant biological activities:

Anticancer Properties :

  • The compound has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis. Mechanisms include modulation of key signaling pathways such as NF-kB and generation of reactive oxygen species (ROS), leading to increased cytotoxicity in cancer cells.

Antimicrobial Activity :

  • Studies have demonstrated that this compound possesses antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial membrane integrity and inhibiting protein synthesis.

Ion Channel Modulation :

  • Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium has been reported to affect ion channels in cell membranes, which may contribute to its biological effects on cellular signaling pathways.

Applications in Medicine

The potential applications of benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium in medicine are noteworthy:

  • Cancer Therapy : Given its ability to induce apoptosis in cancer cells and modulate critical signaling pathways, this compound is being explored as a candidate for novel anticancer therapies.
  • Antibacterial Agents : Its demonstrated antimicrobial properties make it a candidate for developing new antibiotics against resistant bacterial strains.

Applications in Agriculture

In addition to its medicinal properties, benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium may have applications in agriculture:

  • Plant Growth Regulators : Research into its effects on plant growth could lead to its use as a bio-stimulant or growth regulator.
  • Pesticide Development : Its antimicrobial properties suggest potential use as a natural pesticide against plant pathogens.

Case Studies

Several studies have explored the applications of benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of cancer cell proliferation via apoptosis induction.
Study 2Antimicrobial PropertiesShowed effectiveness against various bacterial strains; mechanism involved membrane disruption.
Study 3Ion Channel InteractionReported modulation of ion channels contributing to altered cellular signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Dehydrocavidine and Berberine share a benzodioxoloquinolizinium backbone but differ in substituents: Berberine has a methylenedioxy bridge (positions 2,3) and lacks the 6-methyl group .
  • Cavidine (C-222) is a tetrahydro derivative of Dehydrocavidine, introducing saturation in the quinolizine ring, which reduces aromaticity and alters pharmacokinetic properties .
  • The Trimethoxy analog (CAS 61138-60-1) exhibits enhanced polarity due to an additional methoxy group and a hydroxy substituent, influencing solubility and bioavailability .

Pharmacological and Functional Differences

Dehydrocavidine vs. Berberine

  • Mitochondrial Interactions : Berberine is well-documented for its mitochondrial effects, including inhibition of the adenine nucleotide translocator (ANT) and induction of mitochondrial membrane depolarization . Dehydrocavidine’s mitochondrial activity remains less studied but is hypothesized to differ due to its 6-methyl group and fully aromatic core .

Dehydrocavidine vs. Cavidine

  • Bioactivity : The tetrahydro core in Cavidine may enhance binding to opioid receptors, as seen in related protoberberine alkaloids, whereas Dehydrocavidine’s aromaticity could favor intercalation with DNA or proteins .
  • Stability : Dehydrocavidine’s fully conjugated system increases UV absorbance, making it more suitable for spectroscopic analysis compared to Cavidine .

Dehydrocavidine vs. Trimethoxy Analog (CAS 61138-60-1)

  • Solubility : The hydroxy group in the Trimethoxy analog improves water solubility, whereas Dehydrocavidine’s hydrophobicity may enhance membrane permeability .
  • Antioxidant Potential: The hydroxy substituent in the Trimethoxy analog likely confers stronger radical-scavenging activity compared to Dehydrocavidine .

Biological Activity

Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl- is a complex organic compound with significant biological activity. This article explores its structure, synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C21H18NO4+C_{21}H_{18}NO_4^+ and a molecular weight of 348.4 g/mol. Its structure features a pentacyclic framework with multiple functional groups, including methoxy and dioxole moieties. The IUPAC name for this compound is 16,17-dimethoxy-12-methyl-5,7-dioxa-1-azoniapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),9,11,14,16,18,20-nonaene.

Synthesis

The synthesis of benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium typically involves multi-step organic synthesis techniques that highlight the complexity and precision required in producing this compound. Various methods can be employed to achieve the desired purity and yield.

Biological Activity

Research indicates that benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium exhibits significant biological activities:

  • Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis and modulating key signaling pathways such as NF-kB .
  • Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains and fungi. Its mechanism involves disrupting bacterial membrane integrity and inhibiting protein synthesis .
  • Ion Channel Modulation : It has been reported to affect ion channels in cell membranes, which may contribute to its biological effects .

The mechanisms underlying the biological activity of benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium are multifaceted:

  • Cell Cycle Arrest : The compound can induce cell cycle arrest in cancer cells at different phases (G0/G1), leading to reduced proliferation .
  • Reactive Oxygen Species (ROS) Generation : It has been observed to increase ROS levels in certain cancer cell lines, contributing to cytotoxicity .
  • DNA Intercalation : Similar to other quinolizinium compounds, it may intercalate into DNA, disrupting replication and transcription processes .

Case Studies and Research Findings

Several studies have highlighted the biological potential of benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium:

  • Anticancer Study : In vitro assays demonstrated that this compound inhibited growth in colon cancer cell lines (HCT-116 and SW480) with an IC50 value indicating potent antiproliferative effects .
  • Antimicrobial Efficacy : A study on its antimicrobial properties revealed effectiveness against both Gram-positive and Gram-negative bacteria through membrane disruption mechanisms .
  • Ion Channel Research : Investigations into its effects on ion channels showed alterations in membrane potential and conductance in model systems that could lead to therapeutic applications in treating diseases related to ion channel dysfunction .

Comparative Analysis with Related Compounds

The biological activity of benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium can be compared with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
Benzo(g)-1,3-benzodioxolo(5,6-a)quinoliziniumSimilar dioxole and quinolizinium structuresDifferent substitution pattern affecting biological activity
Benzo[a]-1,3-benzodioxolo[4,5-g]quinoliziniumContains similar aromatic systemsExhibits distinct pharmacological profiles
DehydrocavidineRelated to alkaloids with similar dioxole featuresKnown for different biological activities

This table illustrates how small structural variations can lead to significant differences in biological activity and applications.

Q & A

Q. What are the established synthetic routes for 8,9-dimethoxy-6-methyl-benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, and how is structural purity validated?

The synthesis of this compound typically involves modifications to the isoquinoline alkaloid backbone. For example, Kijjoa et al. (2002) describe methods for synthesizing structurally similar berbine derivatives through oxidative coupling of benzylisoquinoline precursors, followed by methylation and methoxylation steps . To ensure purity, chromatographic techniques (e.g., HPLC with UV detection) and spectroscopic validation (NMR, high-resolution mass spectrometry) are critical. Melting point analysis (204–206°C, decomposition) and comparison with literature values (e.g., ) can further confirm identity .

Q. Which analytical techniques are most reliable for characterizing the molecular structure of this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR resolve methoxy groups (δ 3.5–4.0 ppm for OCH3) and aromatic protons in the benzodioxole and quinolizinium moieties .
  • Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak at m/z 350.1392 (C21H20NO4+) .
  • X-ray Crystallography: Used to resolve the planar quinolizinium core and substituent orientation in crystalline derivatives .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, methanol). For biological assays, stock solutions in DMSO (≤0.1% final concentration) are recommended to avoid solvent toxicity. Precipitation studies in aqueous buffers (pH 4–9) should precede dose-response experiments .

Advanced Research Questions

Q. How does the 8,9-dimethoxy-6-methyl substitution pattern affect electrochemical behavior in corrosion inhibition applications?

The methoxy groups enhance electron-donating capacity, stabilizing metal surfaces via adsorption. Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization measurements (e.g., in steel or aluminum) demonstrate that derivatives like berberine reduce corrosion current density (Icorr) by 60–80% at 1 mM concentrations . Comparative studies with non-methoxy analogs (e.g., dehydrocavidine nitrate) show diminished efficacy, highlighting the role of substituents in charge distribution .

Q. What methodologies resolve contradictions in mitochondrial toxicity mechanisms between in vitro and in vivo models?

Contradictions often arise from differences in bioavailability and metabolic activation. A two-pronged approach is recommended:

  • In vitro: Use isolated mitochondrial fractions to assess direct effects on respiration (e.g., oxygen consumption via Clark electrode) and adenine nucleotide translocator (ANT) inhibition .
  • In vivo: Employ fluorescence-based biosensors in live cells (e.g., TMRE for mitochondrial membrane potential) to account for tissue-specific uptake and efflux . Dose-ranging studies in rodent models should correlate plasma concentrations with ANT inhibition thresholds.

Q. How can computational modeling predict interactions between this compound and biological targets like DNA topoisomerases?

Molecular docking (e.g., AutoDock Vina) using the quinolizinium core as a scaffold reveals intercalation potential with DNA. Density functional theory (DFT) calculations of frontier molecular orbitals (HOMO-LUMO gaps) predict reactivity with topoisomerase IIα’s ATP-binding domain . Validation via electrophoretic mobility shift assays (EMSAs) and cytotoxicity profiling in topoisomerase-deficient cell lines is advised.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl-
Reactant of Route 2
Reactant of Route 2
Benzo(a)-1,3-benzodioxolo(4,5-g)quinolizinium, 8,9-dimethoxy-6-methyl-

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